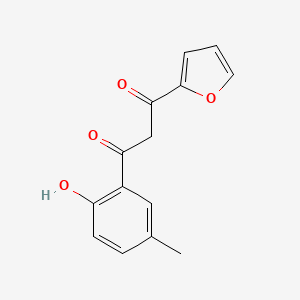
1-(Furan-2-yl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Furan-2-yl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione” is a chemical compound with the molecular formula C14H12O4 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of 2-Hydroxyacetophenone with benzoyl chloride in pyridine at 25 °C . The product is then reacted with potassium hydroxide in pyridine at 60 °C . The product is then precipitated and collected by filtration .Molecular Structure Analysis
The molecular weight of this compound is 244.24 . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis
This compound can undergo several reactions. For example, it can react with potassium carbonate in pyridine at 75℃ , or with hydrogenchloride in acetic acid . It can also react with sulfuryl dichloride in 1,4-dioxane for 1h at heating conditions .Physical And Chemical Properties Analysis
This compound is stored in an inert atmosphere at 2-8°C . The boiling point is not specified .Aplicaciones Científicas De Investigación
Photoinduced Direct Oxidative Annulation
Research demonstrates the use of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, closely related to the compound , in photoinduced direct oxidative annulation. This process is significant in the creation of highly functionalized polyheterocyclic compounds, involving excited-state intramolecular proton transfer (ESIPT) phenomena (Zhang et al., 2017).
One-Pot Synthesis of Chromen-4-ones
Another application involves the one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones, using a catalyst under solvent-free conditions. This method, utilizing compounds similar to the specified compound, offers environmental and economic advantages due to its solvent-free nature and the recyclability of the catalyst used (Han et al., 2016).
Novel Heterocyclization Approach
Polysubstituted furans have been synthesized through a catalyst-free, one-pot method using similar compounds. This method is noteworthy for its efficiency and simplicity in creating polysubstituted furans (Damavandi et al., 2012).
Structural Analysis and Reaction Investigation
Studies have also delved into the structural analysis of related tetraketones, exploring the kinetics and mechanisms involved in their preparation. This research provides valuable insights into the chemical behavior and properties of such compounds (Silva et al., 2018).
Synthesis and Antimicrobial Screening
1,3-dione derivatives and their metal complexes have been synthesized and evaluated for antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Sampal et al., 2018).
Reaction Kinetics with OH Radicals
The reactions of furan and alkylfurans with OH radicals have been investigated, highlighting their role in atmospheric chemistry and potential as clean in situ sources of unsaturated 1,4-dicarbonyls (Aschmann et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
1-(furan-2-yl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-9-4-5-11(15)10(7-9)12(16)8-13(17)14-3-2-6-18-14/h2-7,15H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIGZFMVJSRNEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)CC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-yl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-methylbenzohydrazide](/img/structure/B2663517.png)
![2-[(1H-1,3-benzodiazol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B2663518.png)
![6-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2663519.png)
![3-(2-chloro-6-fluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2663520.png)
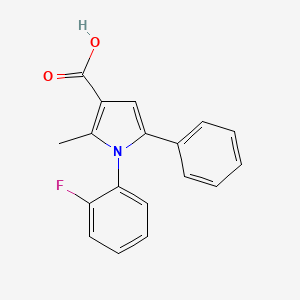
![methyl 2-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate](/img/structure/B2663522.png)
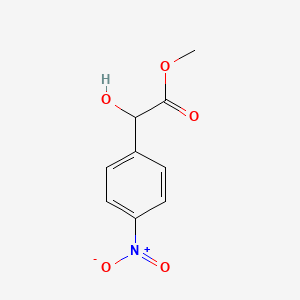
![1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dichlorophenyl)urea](/img/structure/B2663524.png)
![8-Thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine dihydrochloride](/img/structure/B2663525.png)
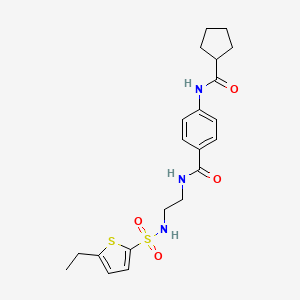
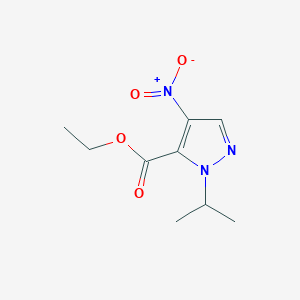
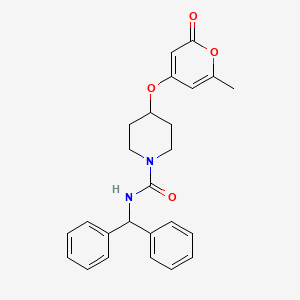
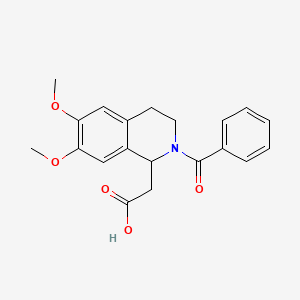
![5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2663538.png)